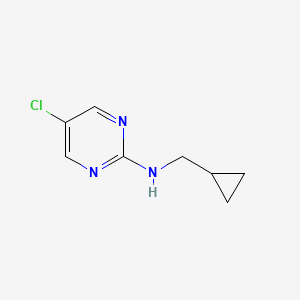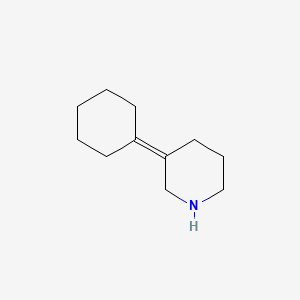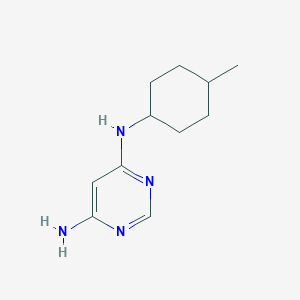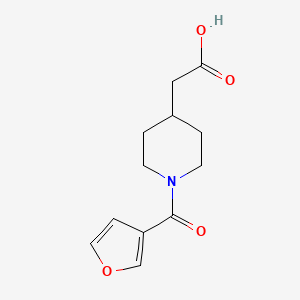
2-Metil-6-(tiofen-2-il)pirimidin-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química medicinal
Los análogos basados en tiofeno juegan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos . Se ha informado que poseen una amplia gama de propiedades terapéuticas con diversas aplicaciones en química medicinal .
Propiedades antiinflamatorias
Los derivados del tiofeno exhiben propiedades antiinflamatorias . Por ejemplo, el suprofeno, un marco de tiofeno 2-sustituido, es conocido como un fármaco antiinflamatorio no esteroideo .
Propiedades antimicrobianas
Los derivados del tiofeno también exhiben propiedades antimicrobianas . Se ha demostrado que tienen efectos inhibidores contra organismos como B. subtilis, E. coli, P. vulgaris y S. aureus .
Propiedades anticancerígenas
Se ha demostrado que los derivados del tiofeno exhiben propiedades anticancerígenas . Por ejemplo, se ha demostrado que ciertos compuestos químicos relacionados con el tiofeno inducen cambios morfológicos y nucleares en MCF-7, un tipo de célula tumoral .
Química industrial y ciencia de los materiales
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión .
Semiconductores orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos .
Transistores de efecto de campo orgánico (OFET)
Los derivados del tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) .
Diodos emisores de luz orgánica (OLED)
Los derivados del tiofeno también se utilizan en la fabricación de diodos emisores de luz orgánica (OLED) .
Mecanismo De Acción
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit cAMP-phosphodiesterase, an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate can modulate various physiological processes, including platelet aggregation and vascular smooth muscle relaxation . Additionally, the compound supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells .
Cellular Effects
Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound enhances the biosynthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation . This effect is achieved by strengthening PGI2 anti-aggregation activity and enhancing its biosynthesis . Furthermore, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate decreases pulmonary hypertension by modulating the expression of genes involved in vascular tone regulation .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate involves several key interactions at the molecular level. The compound binds to cAMP-phosphodiesterase, inhibiting its activity and leading to increased intracellular levels of cAMP . This elevation in cAMP levels results in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins involved in cellular processes such as platelet aggregation and vascular smooth muscle relaxation . Additionally, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate modulates gene expression by influencing transcription factors involved in the regulation of vascular tone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate maintains its efficacy in modulating cellular functions, including platelet aggregation and vascular smooth muscle relaxation .
Dosage Effects in Animal Models
The effects of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits platelet aggregation and reduces pulmonary hypertension without causing significant adverse effects . At higher doses, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of the compound.
Metabolic Pathways
Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, which may contribute to the overall pharmacological effects of the compound . Additionally, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate influences metabolic flux by modulating the activity of key enzymes involved in cellular energy production .
Transport and Distribution
The transport and distribution of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Once inside the cells, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate binds to intracellular proteins, which may influence its localization and activity . The distribution of the compound within tissues is also influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate exhibits specific subcellular localization, which may affect its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins involved in signal transduction and gene expression . Additionally, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate may undergo post-translational modifications, such as phosphorylation, which can influence its subcellular targeting and activity . These modifications may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .
Propiedades
IUPAC Name |
ethyl 2-methyl-6-thiophen-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-7-9(13-8(2)14-10)11-5-4-6-17-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVYUCFFNOOZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


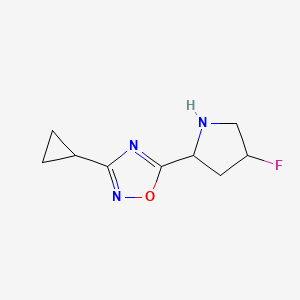
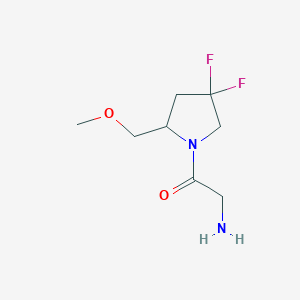

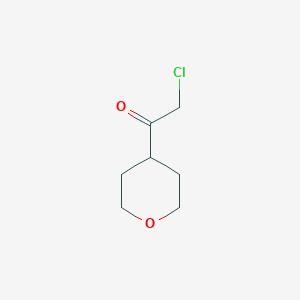
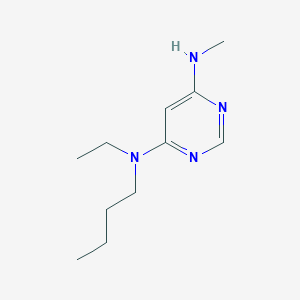
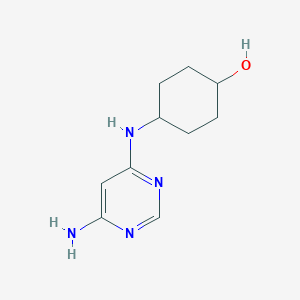
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1492969.png)
